![molecular formula C6H13NO3 B12905258 Methyl {[(propan-2-yl)oxy]methyl}carbamate CAS No. 94724-79-5](/img/structure/B12905258.png)
Methyl {[(propan-2-yl)oxy]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (isopropoxymethyl)carbamate: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. Methyl (isopropoxymethyl)carbamate is known for its applications as a pesticide and in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method for synthesizing carbamates is through carbamoylation.
Transcarbamoylation: Another method involves the transcarbamoylation of primary and secondary alcohols with methyl carbamate in the presence of a catalyst like tin.
Industrial Production Methods: Industrial production of methyl (isopropoxymethyl)carbamate typically involves large-scale carbamoylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl (isopropoxymethyl)carbamate can undergo oxidation reactions, often leading to the formation of corresponding carbamate oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the isopropoxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carbamate oxides.
Reduction: Amines or alcohols.
Substitution: Substituted carbamates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl (isopropoxymethyl)carbamate is used as a reagent in organic synthesis, particularly in the formation of other carbamate derivatives .
Biology: In biological research, carbamates are studied for their potential as enzyme inhibitors, particularly cholinesterase inhibitors, which have applications in treating diseases like Alzheimer’s .
Medicine: Carbamates, including methyl (isopropoxymethyl)carbamate, are explored for their potential therapeutic effects, such as anticonvulsant and anxiolytic properties .
Industry: In the industrial sector, carbamates are used as intermediates in the production of polymers, pharmaceuticals, and agrochemicals .
Wirkmechanismus
Methyl (isopropoxymethyl)carbamate exerts its effects primarily through the inhibition of cholinesterase enzymes. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. This mechanism is particularly relevant in its use as a pesticide, where it disrupts the nervous system of pests .
Vergleich Mit ähnlichen Verbindungen
Ethyl carbamate: Another carbamate ester with similar applications in organic synthesis and as a pesticide.
Benzyl carbamate: Used in organic synthesis and as a protecting group for amines.
Methyl carbamate: A simpler carbamate used in various chemical reactions and as a precursor for other carbamates.
Uniqueness: Methyl (isopropoxymethyl)carbamate is unique due to its specific isopropoxymethyl group, which imparts distinct chemical properties and reactivity compared to other carbamates. This makes it particularly useful in certain synthetic applications and as a pesticide with specific target profiles .
Eigenschaften
CAS-Nummer |
94724-79-5 |
|---|---|
Molekularformel |
C6H13NO3 |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
methyl N-(propan-2-yloxymethyl)carbamate |
InChI |
InChI=1S/C6H13NO3/c1-5(2)10-4-7-6(8)9-3/h5H,4H2,1-3H3,(H,7,8) |
InChI-Schlüssel |
WMKPRZHDFXGJRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCNC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


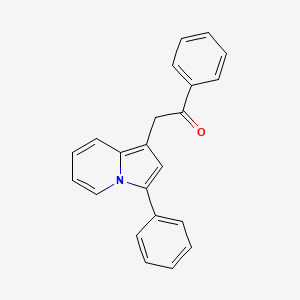
![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)


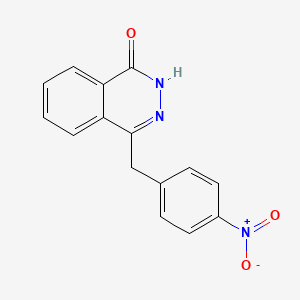

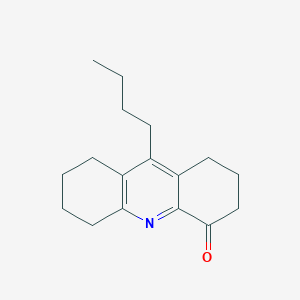

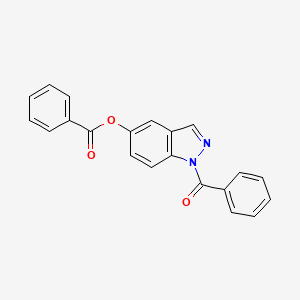
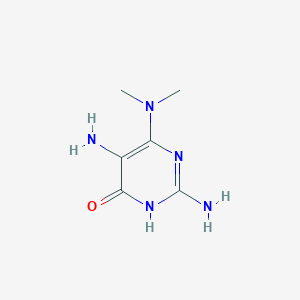

![3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione](/img/structure/B12905226.png)
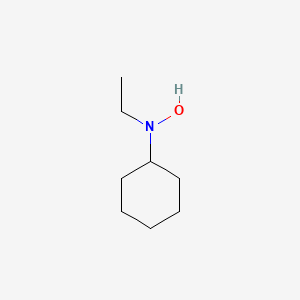
![6-Methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12905239.png)
